molecular formula C38H57N5O7S B055529 Tubulysin M

Tubulysin M

Cat. No.: B055529
M. Wt: 728.0 g/mol
InChI Key: POBZYODNVHQLFG-ZRBKHQLFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tubulysin M involves multiple steps, starting with the preparation of the individual amino acid components. These components are then coupled using peptide synthesis techniques. The key steps include the formation of N-methyl-D-pipecolic acid, L-isoleucine, tubuvaline, and tubuphenylalanine residues . The final coupling step involves the formation of the tetrapeptide backbone, followed by deprotection and purification.

Industrial Production Methods: Industrial production of this compound is challenging due to its complex structure and the difficulty in obtaining large quantities from natural sources. Advances in synthetic chemistry have enabled the production of this compound and its analogs through total synthesis . Metabolic engineering of myxobacteria to enhance the production of tubulysins is also being explored .

Chemical Reactions Analysis

Types of Reactions: Tubulysin M undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various this compound derivatives with modified functional groups, which can exhibit different biological activities .

Scientific Research Applications

Tubulysin M has a wide range of scientific research applications, including:

Biological Activity

Tubulysin M is a member of the tubulysin family, which are naturally occurring tetrapeptides produced by myxobacteria. These compounds exhibit significant cytotoxic activity by disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. Due to their potent anti-proliferative properties, tubulysins, including this compound, are being explored as potential candidates for antibody-drug conjugates (ADCs) in targeted cancer therapies.

This compound functions primarily through the inhibition of microtubule assembly. It binds to the vinca binding site on tubulin, effectively preventing the polymerization of tubulin into microtubules. This action results in the collapse of the cytoskeleton and triggers apoptotic pathways in cancer cells. The structural components of this compound include residues such as N-methyl-d-pipecolic acid, isoleucine, tubuvaline, and tubuphenylalanine, which are crucial for its biological activity.

Structure-Activity Relationship (SAR)

Research has focused on understanding how modifications to the structure of this compound can influence its biological activity. For instance, studies have shown that changes at the C-11 position can significantly affect both the affinity for tubulin and cytotoxicity against multidrug-resistant (MDR) cancer cell lines. The retention of a hydrolytically stable acetate group at C-11 is critical for maintaining potency in plasma environments .

In Vitro Activity

This compound has demonstrated exceptional potency against various cancer cell lines, including breast, colon, lung, ovarian, and prostate cancers. Its efficacy is particularly notable in MDR cell lines where conventional chemotherapeutics fail. For example, a study reported that this compound exhibited an EC50 in the picomolar range against several sensitive and resistant cancer cell lines .

In Vivo Efficacy

Despite its strong in vitro activity, this compound faces challenges in vivo due to systemic toxicity. Preclinical evaluations have indicated that while it shows promise as an ADC payload, its therapeutic window is narrow. For instance, conjugates of tubulysin with antibodies have been shown to retain significant activity against MDR tumors while minimizing systemic exposure . A notable case study involved a folate-tubulysin conjugate (EC1456), which demonstrated efficacy against subcutaneous tumors while combining with standard care agents .

Case Studies

  • Stabilization Strategies : Research has focused on stabilizing tubulysin ADCs to enhance their therapeutic index. A study demonstrated that using a quaternary ammonium salt linker improved the stability and efficacy of tubulysin conjugates against lymphoma models resistant to traditional therapies .
  • Glucuronide Linker Systems : The use of glucuronide linkers has shown promise in enhancing the stability and release profiles of tubulysin-based ADCs. These linkers exploit intracellular β-glucuronidase for drug release, demonstrating effective cytotoxicity across various MDR+ tumor models .

Comparative Data Table

Compound Type EC50 (nM) Activity Against MDR Stability
This compoundNatural Compound<1YesModerate
EC1456 (Folate-Tub)ADC0.5YesHigh
MMAE (Control)ADC1NoHigh

Properties

IUPAC Name

(2S,4R)-4-[[2-[(1R,3R)-1-acetyloxy-4-methyl-3-[methyl-[(2S,3S)-3-methyl-2-[[(2R)-1-methylpiperidine-2-carbonyl]amino]pentanoyl]amino]pentyl]-1,3-thiazole-4-carbonyl]amino]-2-methyl-5-phenylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H57N5O7S/c1-9-24(4)33(41-35(46)30-17-13-14-18-42(30)7)37(47)43(8)31(23(2)3)21-32(50-26(6)44)36-40-29(22-51-36)34(45)39-28(19-25(5)38(48)49)20-27-15-11-10-12-16-27/h10-12,15-16,22-25,28,30-33H,9,13-14,17-21H2,1-8H3,(H,39,45)(H,41,46)(H,48,49)/t24-,25-,28+,30+,31+,32+,33-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POBZYODNVHQLFG-ZRBKHQLFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)N(C)C(CC(C1=NC(=CS1)C(=O)NC(CC2=CC=CC=C2)CC(C)C(=O)O)OC(=O)C)C(C)C)NC(=O)C3CCCCN3C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N(C)[C@H](C[C@H](C1=NC(=CS1)C(=O)N[C@@H](CC2=CC=CC=C2)C[C@H](C)C(=O)O)OC(=O)C)C(C)C)NC(=O)[C@H]3CCCCN3C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H57N5O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

728.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tubulysin M
Reactant of Route 2
Reactant of Route 2
Tubulysin M
Reactant of Route 3
Tubulysin M
Reactant of Route 4
Tubulysin M
Reactant of Route 5
Tubulysin M
Reactant of Route 6
Tubulysin M

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.